molecular formula C17H20ClNO2 B267855 N-{2-[(4-chlorobenzyl)oxy]-3-ethoxybenzyl}-N-methylamine

N-{2-[(4-chlorobenzyl)oxy]-3-ethoxybenzyl}-N-methylamine

Cat. No. B267855
M. Wt: 305.8 g/mol
InChI Key: BYEFUGJJMBHWHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[(4-chlorobenzyl)oxy]-3-ethoxybenzyl}-N-methylamine, commonly known as CBE-235, is a chemical compound that belongs to the class of selective and potent inhibitors of the protein kinase CK2. CK2 is a serine/threonine kinase that is involved in various cellular processes, including cell proliferation, apoptosis, and DNA repair. CBE-235 has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of cancer and other diseases.

Mechanism of Action

The mechanism of action of CBE-235 involves the inhibition of CK2, which is a key regulator of various cellular processes. CK2 has been shown to be overexpressed in many cancer cells, and its inhibition has been identified as a potential therapeutic strategy for cancer treatment. CBE-235 binds to the ATP-binding site of CK2 and inhibits its activity, leading to the inhibition of downstream signaling pathways that are involved in cell proliferation, survival, and migration.
Biochemical and Physiological Effects:
CBE-235 has been shown to have several biochemical and physiological effects. In cancer cells, CBE-235 inhibits the phosphorylation of CK2 substrates, leading to the inhibition of cell proliferation and survival. CBE-235 has also been shown to induce apoptosis in cancer cells. In addition, CBE-235 has been shown to inhibit the migration and invasion of cancer cells. Moreover, CBE-235 has been shown to have anti-inflammatory effects and to protect against neurodegeneration.

Advantages and Limitations for Lab Experiments

CBE-235 has several advantages for lab experiments. It is a highly selective inhibitor of CK2, which makes it a valuable tool for studying the role of CK2 in various cellular processes. Moreover, CBE-235 has been shown to be effective in inhibiting the growth of various cancer cell lines, which makes it a promising therapeutic agent for cancer treatment. However, CBE-235 has some limitations for lab experiments. It has a relatively short half-life, which may limit its efficacy in vivo. Moreover, CBE-235 has been shown to have some off-target effects, which may complicate the interpretation of experimental results.

Future Directions

There are several future directions for the research on CBE-235. One direction is to further investigate the potential therapeutic applications of CBE-235 in cancer treatment. This includes studying the efficacy of CBE-235 in animal models of cancer and in clinical trials. Another direction is to investigate the potential use of CBE-235 in the treatment of other diseases, such as inflammation and neurodegenerative diseases. Moreover, further studies are needed to understand the mechanism of action of CBE-235 and its off-target effects, which may lead to the development of more potent and selective CK2 inhibitors.

Synthesis Methods

The synthesis of CBE-235 involves several steps, starting from the reaction of 4-chlorobenzyl alcohol with 3-ethoxybenzaldehyde in the presence of a base to form the corresponding ether. The resulting compound is then reacted with N-methylamine to give CBE-235. The synthesis of CBE-235 has been reported in several scientific publications, and the compound has been synthesized using different methods with varying yields.

Scientific Research Applications

CBE-235 has been extensively studied in vitro and in vivo for its potential therapeutic applications. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer cells. CBE-235 has also been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer cells. Moreover, CBE-235 has been investigated for its potential use in the treatment of other diseases, such as inflammation, neurodegenerative diseases, and viral infections.

properties

Product Name

N-{2-[(4-chlorobenzyl)oxy]-3-ethoxybenzyl}-N-methylamine

Molecular Formula

C17H20ClNO2

Molecular Weight

305.8 g/mol

IUPAC Name

1-[2-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]-N-methylmethanamine

InChI

InChI=1S/C17H20ClNO2/c1-3-20-16-6-4-5-14(11-19-2)17(16)21-12-13-7-9-15(18)10-8-13/h4-10,19H,3,11-12H2,1-2H3

InChI Key

BYEFUGJJMBHWHW-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC(=C1OCC2=CC=C(C=C2)Cl)CNC

Canonical SMILES

CCOC1=CC=CC(=C1OCC2=CC=C(C=C2)Cl)CNC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.